molecular formula C17H17F3N2O2S B2581771 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097900-42-8

2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No. B2581771
CAS RN: 2097900-42-8
M. Wt: 370.39
InChI Key: RGACRJBPZNEGOB-UHFFFAOYSA-N
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Description

The compound “2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They have a wide range of applications in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The compound contains a benzamide core, which is a benzene ring attached to an amide group. It also has trifluoro and methoxy substituents on the benzene ring, and a pyrrolidinylmethylthiophene group attached to the nitrogen of the amide .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoro and methoxy groups on the benzene ring would likely make the compound more hydrophobic .

Scientific Research Applications

Synthesis and Isotopic Labeling

The introduction of deuterium and tritium into closely related compounds, such as 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide, shows the importance of isotopic labeling in studying the pharmacokinetics and metabolic pathways of potential pharmaceutical compounds (Shevchenko et al., 2014).

Heterocyclic Compound Synthesis

The creation of novel heterocyclic compounds, such as benzodifuranyl derivatives and triazines, from visnaginone and khellinone, indicates the compound's potential utility in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Enamine Chemistry

The preparation and alkylation of cyclic and non-cyclic enamino-thiones show the versatility of such compounds in synthetic chemistry, potentially leading to the development of novel pharmaceutical agents (Rasmussen et al., 1981).

Polymer Synthesis

The synthesis of hyperbranched aromatic polyamide from compounds containing amide linkages suggests applications in creating new materials with specific properties, such as thermal stability and solubility (Yang et al., 1999).

Pharmacological Characterization

The detailed pharmacological characterization of κ-opioid receptor antagonists hints at the potential therapeutic applications of related compounds in treating conditions such as depression and addiction disorders (Grimwood et al., 2011).

Advanced Material Applications

The development of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain for high-performance materials showcases the potential of such compounds in electronics and optics (Liu et al., 2002).

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its biological activity. It could potentially have applications in medicinal chemistry .

properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c1-24-16-14(19)12(6-13(18)15(16)20)17(23)21-11-2-4-22(8-11)7-10-3-5-25-9-10/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACRJBPZNEGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NC2CCN(C2)CC3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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